molecular formula C9H7BrClNO B2447009 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene CAS No. 1485381-99-4

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene

Cat. No.: B2447009
CAS No.: 1485381-99-4
M. Wt: 260.52
InChI Key: YJAXYBSXZPXSFB-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C₉H₇BrClNO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and an isocyanatoethyl group

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzene derivatives followed by the introduction of the isocyanatoethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The isocyanato group can participate in addition reactions with nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene involves its interaction with specific molecular targets. The isocyanato group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The bromine and chlorine atoms can also participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene can be compared with other halogenated benzene derivatives, such as:

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of the isocyanatoethyl group in this compound makes it unique and imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXYBSXZPXSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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